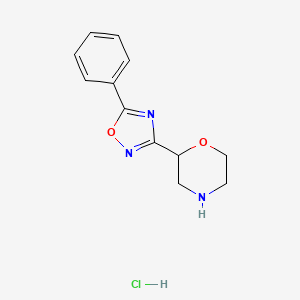

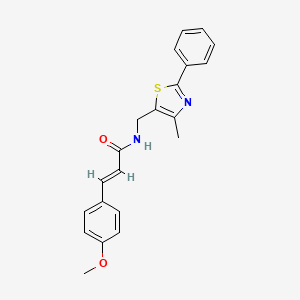

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Overview

Description

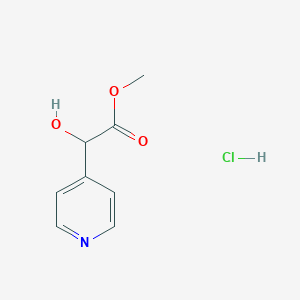

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been found to inhibit tyrokinase and cathepsin K .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets and cause changes that lead to their observed biological activities . For instance, some 1,2,4-oxadiazoles have been found to inhibit Trypanosoma cruzi cysteine protease cruzain .

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-oxadiazoles, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

The compound’s molecular weight is 26771 , which is within the optimal range for drug-like properties. This suggests that the compound may have favorable bioavailability.

Result of Action

Compounds with the 1,2,4-oxadiazole scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxadiazole derivative and the biomolecule .

Cellular Effects

Oxadiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that oxadiazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Oxadiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazole derivatives have been shown to be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Oxadiazole derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

Oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group, leading to different products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring or the phenyl group .

Scientific Research Applications

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

Morpholine derivatives: Compounds with a morpholine ring that exhibit similar pharmacological activities.

Uniqueness

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its combination of the oxadiazole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and other fields .

Properties

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXNFCDQUGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)